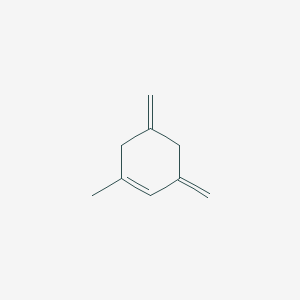
1-Methyl-3,5-dimethylidenecyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1-methyl-3,5-bis(methylene)- is an organic compound with the molecular formula C9H12 It is a derivative of cyclohexene, characterized by the presence of two methylene groups at the 3 and 5 positions and a methyl group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-methyl-3,5-bis(methylene)- typically involves the reaction of cyclohexene derivatives with appropriate reagents to introduce the methylene and methyl groups. One common method is the alkylation of cyclohexene with methylene chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 1-methyl-3,5-bis(methylene)- may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency. The product is then purified through distillation or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 1-methyl-3,5-bis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The methylene groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1-methyl-3,5-bis(methylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Cyclohexene, 1-methyl-3,5-bis(methylene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: A simpler derivative without the methylene and methyl groups.
1-Methylcyclohexene: Lacks the additional methylene groups.
3,5-Dimethylcyclohexene: Contains methyl groups instead of methylene groups.
Uniqueness
Cyclohexene, 1-methyl-3,5-bis(methylene)- is unique due to the presence of both methylene and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
102236-48-6 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
1-methyl-3,5-dimethylidenecyclohexene |
InChI |
InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h5H,1-2,4,6H2,3H3 |
InChI-Schlüssel |
OLDMQBLSLGNVMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C)CC(=C)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















